CPPHA exerts its effect by binding to a novel allosteric site on mGluR5, distinct from the well-characterized MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site [, , , ]. This binding enhances the receptor's response to glutamate, leading to amplified downstream signaling [, , , ].
CPPHA's mechanism differs from other mGluR5 PAMs like VU-29 (4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), which bind to the MPEP site []. This distinct binding site contributes to CPPHA's unique pharmacological profile [, , , ].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4